molecular formula C19H24ClNO5 B008738 Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate CAS No. 102584-45-2

Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate

Cat. No. B008738
M. Wt: 381.8 g/mol
InChI Key: RCXPWTASCPSCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl and is a highly stable and water-soluble salt.

Mechanism Of Action

The mechanism of action of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate is related to its ability to block ion channels and receptors. This compound has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. It also blocks the AMPA receptor, which is involved in the regulation of synaptic transmission and plasticity.

Biochemical And Physiological Effects

Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate has various biochemical and physiological effects, including the inhibition of glutamate release and the modulation of synaptic plasticity. It has been shown to reduce the excitability of neurons and to protect against excitotoxicity, which is a pathological process that can lead to neuronal damage and death.

Advantages And Limitations For Lab Experiments

The advantages of using Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate in lab experiments include its high stability, water solubility, and selectivity for ion channels and receptors. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate in scientific research. One potential direction is the study of its effects on synaptic plasticity and learning and memory processes. Another direction is the investigation of its potential therapeutic applications for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the development of new derivatives and analogs of Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate may lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis method for Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate involves the reaction of 3-(diphenylmethoxy)-1-ethylpyrrolidine with perchloric acid. This reaction results in the formation of a highly stable and water-soluble salt, which can be easily purified and used for various research purposes.

Scientific Research Applications

Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate has various scientific research applications, including but not limited to the study of ion channels, neurotransmitters, and receptors. This compound is widely used in patch-clamp experiments to study the electrophysiological properties of ion channels and receptors. It is also used in the study of synaptic transmission and the effects of neurotransmitters on neuronal activity.

properties

CAS RN

102584-45-2

Product Name

Pyrrolidine, 3-(diphenylmethoxy)-1-ethyl-, perchlorate

Molecular Formula

C19H24ClNO5

Molecular Weight

381.8 g/mol

IUPAC Name

3-benzhydryloxy-1-ethylpyrrolidine;perchloric acid

InChI

InChI=1S/C19H23NO.ClHO4/c1-2-20-14-13-18(15-20)21-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;2-1(3,4)5/h3-12,18-19H,2,13-15H2,1H3;(H,2,3,4,5)

InChI Key

RCXPWTASCPSCQU-UHFFFAOYSA-N

SMILES

CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O

Canonical SMILES

CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O

synonyms

3-benzhydryloxy-1-ethyl-pyrrolidine perchlorate

Origin of Product

United States

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